molecular formula C14H23N5O3 B3010213 Tert-butyl 4-(3-azido-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate CAS No. 2241139-37-5

Tert-butyl 4-(3-azido-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B3010213
CAS No.: 2241139-37-5
M. Wt: 309.37
InChI Key: JCVQMNJORHVISO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-azido-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group. The presence of the azido group and the oxopyrrolidinyl moiety makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-(3-azido-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-14(2,3)22-13(21)18-7-4-10(5-8-18)19-9-6-11(12(19)20)16-17-15/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVQMNJORHVISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2=O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-azido-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including azidation and cyclization, to introduce the azido and oxopyrrolidinyl groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale-up, such as using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-azido-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃) in an aprotic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Cycloaddition: Copper(I) bromide (CuBr) as a catalyst in the presence of a base like triethylamine (TEA).

Major Products

    Substitution: Formation of substituted azides.

    Reduction: Formation of amines.

    Cycloaddition: Formation of triazoles.

Scientific Research Applications

Tert-butyl 4-(3-azido-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation techniques.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-azido-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-azido-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of triazole-containing compounds, which are important in various fields, including medicinal chemistry and materials science.

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